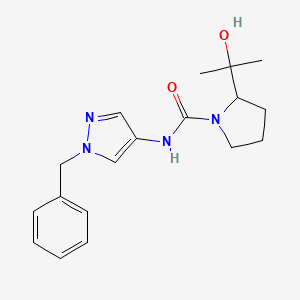
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of novel drugs. This compound is known to possess unique biochemical and physiological effects, which make it an interesting target for drug development.
Mécanisme D'action
The exact mechanism of action of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. The compound has also been shown to possess GABAergic activity, which may contribute to its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been shown to possess several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been shown to possess anticonvulsant activity, which may be attributed to its GABAergic activity. Additionally, (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been shown to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol in lab experiments is its unique biochemical and physiological effects. The compound has been shown to possess properties that make it a promising candidate for drug development. However, one of the limitations of using (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol. One direction is the development of novel drugs based on the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol.
Méthodes De Synthèse
The synthesis of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol involves the reaction of 1-benzylsulfonyl-6-methylpiperidin-3-amine with formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of the desired product. The synthesis method of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been optimized to improve yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol has been extensively studied for its potential application in the development of drugs for various diseases. The compound has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. The unique biochemical and physiological effects of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol make it a promising candidate for drug development.
Propriétés
IUPAC Name |
(1-benzylsulfonyl-6-methylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-7-8-14(10-16)9-15(12)19(17,18)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFFMCQXCCSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1S(=O)(=O)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohexyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B6637372.png)
![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone](/img/structure/B6637419.png)
![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637431.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)